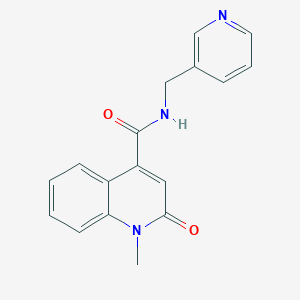![molecular formula C26H24N2O7 B11129720 (3'E)-3'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1'-(2-methoxyethyl)-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione](/img/structure/B11129720.png)
(3'E)-3'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1'-(2-methoxyethyl)-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3’E)-3’-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1’-(2-methoxyethyl)-1-(prop-2-en-1-yl)spiro[indole-3,2’-pyrrolidine]-2,4’,5’(1H)-trione is a complex organic compound featuring multiple functional groups, including a spiro-indole-pyrrolidine core, a benzodioxin moiety, and various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the spiro-indole-pyrrolidine core, the introduction of the benzodioxin moiety, and the addition of various substituents. Key reactions may include:
Spirocyclization: Formation of the spiro-indole-pyrrolidine core through cyclization reactions.
Aldol Condensation: Introduction of the benzodioxin moiety via aldol condensation.
Substitution Reactions: Addition of substituents such as the methoxyethyl and prop-2-en-1-yl groups.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimizing reaction conditions for scalability, yield, and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups within the spiro-indole-pyrrolidine core.
Substitution: Various substitution reactions can modify the substituents on the benzodioxin and indole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigation of its biological activity, including potential as an anti-cancer or anti-inflammatory agent.
Biochemical Probes: Use in studying biochemical pathways and molecular interactions.
Medicine
Drug Development: Exploration of its therapeutic potential in various diseases.
Diagnostic Tools: Development of diagnostic agents based on its unique structure.
Industry
Materials Science: Application in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirooxindoles: Compounds with a spiro-oxindole core, known for their biological activity.
Benzodioxins: Compounds containing the benzodioxin moiety, often used in medicinal chemistry.
Indole Derivatives: A broad class of compounds with diverse applications in chemistry and biology.
Uniqueness
The uniqueness of (3’E)-3’-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1’-(2-methoxyethyl)-1-(prop-2-en-1-yl)spiro[indole-3,2’-pyrrolidine]-2,4’,5’(1H)-trione lies in its combination of multiple functional groups and structural motifs, which may confer unique chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C26H24N2O7 |
|---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
(4'E)-4'-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1'-(2-methoxyethyl)-1-prop-2-enylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C26H24N2O7/c1-3-10-27-18-7-5-4-6-17(18)26(25(27)32)21(23(30)24(31)28(26)11-12-33-2)22(29)16-8-9-19-20(15-16)35-14-13-34-19/h3-9,15,29H,1,10-14H2,2H3/b22-21- |
InChI-Schlüssel |
OFZRXVMZYOLWRA-DQRAZIAOSA-N |
Isomerische SMILES |
COCCN1C(=O)C(=O)/C(=C(\C2=CC3=C(C=C2)OCCO3)/O)/C14C5=CC=CC=C5N(C4=O)CC=C |
Kanonische SMILES |
COCCN1C(=O)C(=O)C(=C(C2=CC3=C(C=C2)OCCO3)O)C14C5=CC=CC=C5N(C4=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B11129653.png)
![N-(2-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11129656.png)
![2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11129668.png)
![(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B11129671.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11129677.png)
![(2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11129681.png)
![1-[4-(3-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B11129683.png)
![7-Bromo-1-(4-nitrophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129691.png)
![3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}-N-(prop-2-en-1-yl)propanamide](/img/structure/B11129698.png)
![2-(5-Chloropyridin-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129704.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B11129709.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11129716.png)
![3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129717.png)
